molecular formula C16H16INOS B5186478 2-(benzylthio)-N-(4-iodophenyl)propanamide

2-(benzylthio)-N-(4-iodophenyl)propanamide

Cat. No. B5186478
M. Wt: 397.3 g/mol
InChI Key: GEKRVKQLQVRDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-(4-iodophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and is commonly referred to as BITP.

Scientific Research Applications

BITP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular imaging. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. BITP has also been investigated as a potential imaging agent for positron emission tomography (PET) due to its high affinity for sigma-2 receptors, which are overexpressed in many cancer cells.

Mechanism of Action

The mechanism of action of BITP is not fully understood, but it is believed to involve the modulation of sigma-2 receptors. Sigma-2 receptors are involved in various cellular processes, including cell proliferation, apoptosis, and migration. BITP has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
BITP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. BITP has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BITP has several advantages for lab experiments, including its high purity, stability, and potency. It can be easily synthesized in large quantities and is readily available for research purposes. However, BITP also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on BITP. One area of focus is the development of novel BITP derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of focus is the investigation of the potential applications of BITP in other fields, such as neuroscience and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of BITP and its potential therapeutic targets.

Synthesis Methods

BITP can be synthesized through a multi-step process that involves the reaction of 4-iodobenzonitrile with benzyl mercaptan to form 4-iodobenzyl mercaptan. This intermediate compound is then reacted with 2-bromo-N-phenylacetamide to yield BITP. The synthesis method of BITP has been optimized over the years to improve its yield and purity.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-iodophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INOS/c1-12(20-11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRVKQLQVRDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(4-iodophenyl)propanamide

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